molecular formula C11H12ClFO3 B7997483 2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane

Cat. No.: B7997483
M. Wt: 246.66 g/mol
InChI Key: BFWLQOZRGOJRGO-UHFFFAOYSA-N
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Description

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane is a 1,3-dioxolane derivative featuring a substituted phenoxyethyl side chain. The aromatic ring is substituted with chlorine at the 2-position and fluorine at the 5-position, connected via an ethyl ether linkage to the dioxolane ring. The dioxolane ring may confer metabolic stability or influence solubility, depending on substituents .

Properties

IUPAC Name

2-[2-(2-chloro-5-fluorophenoxy)ethyl]-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO3/c12-9-2-1-8(13)7-10(9)14-4-3-11-15-5-6-16-11/h1-2,7,11H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFWLQOZRGOJRGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CCOC2=C(C=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2-chloro-5-fluorophenol with ethylene oxide to form 2-(2-chloro-5-fluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dibromoethane in the presence of a base to form the desired dioxolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products

    Nucleophilic substitution: Substituted phenoxyethyl derivatives.

    Oxidation: Carbonyl compounds such as aldehydes and ketones.

    Reduction: Alcohol derivatives.

Scientific Research Applications

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Phenoxyethyl Dioxolanes

2-[2-(2-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane (CAS 1443354-28-6)
  • Structural Difference : Bromine replaces chlorine at the aromatic 2-position.
  • Molecular Weight : 291.12 g/mol (vs. ~263.68 g/mol for the chloro analog, assuming similar structure).
  • Purity : 97% (similar industrial-grade purity).
  • Reactivity : Bromine’s higher atomic weight and polarizability may enhance electrophilic substitution reactivity compared to chlorine. However, steric effects and metabolic pathways (e.g., dehalogenation) could differ .
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS 3308-94-9)
  • Structural Difference : A chloropropyl chain and 4-fluorophenyl group are directly attached to the dioxolane ring.
  • Applications : Listed in catalogs as a research chemical, suggesting use in organic synthesis.

Metabolic Considerations from Doxophylline

  • Doxophylline : A theophylline derivative with a dioxolane-methyl side chain.
  • Metabolism : The dioxolane ring undergoes enzymatic oxidation at C2, leading to ring opening and formation of a hydroxyethyl ester metabolite.
  • Relevance to Target Compound : The chloro/fluoro substituents may slow oxidative metabolism compared to doxophylline’s unsubstituted side chain, altering pharmacokinetic profiles .

Phospholano-Phenyl Dioxolane Catalysts

  • Examples: 2-{2-[(2R,5R)-2,5-Dimethyl-1-phospholano]phenyl}-1,3-dioxolane.
  • Contrast: Bulky phospholano groups and air sensitivity highlight the structural diversity of dioxolanes. The target compound’s simpler substituents likely reduce steric hindrance, favoring applications in less specialized syntheses .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Halogen Substituents Key Structural Features Metabolic Pathway Insights
2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane ~263.68 Cl (2), F (5) Ethyl ether linker Potential resistance to oxidation
2-[2-(2-Bromo-5-fluorophenoxy)ethyl]-1,3-dioxolane 291.12 Br (2), F (5) Bromine substitution Higher electrophilicity
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 256.73 Cl (propyl), F (4) Direct ring attachment Reduced flexibility
Doxophylline 266.27 None Theophylline-dioxolane hybrid C2 oxidation dominant

Biological Activity

2-(2-(2-Chloro-5-fluorophenoxy)ethyl)-1,3-dioxolane, with CAS Number 1443354-09-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, supported by data tables and research findings.

  • Molecular Formula : C11H12ClFO3
  • Molecular Weight : 246.66 g/mol
  • SMILES Notation : Clc1ccc(cc1OCCC1OCCO1)F

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen substituents, particularly chlorine and fluorine, has been linked to enhanced activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound AS. aureus16 µg/mL
Compound BE. coli32 µg/mL
Compound CP. aeruginosa64 µg/mL

The data suggests that the chlorinated phenyl moiety enhances the lipophilicity of the compounds, facilitating better penetration into bacterial cells and thereby increasing their efficacy against resistant strains.

Anticancer Activity

Preliminary studies have shown that dioxolane derivatives possess anticancer properties. The compound's structure allows it to interact with cellular targets effectively, leading to reduced viability in cancer cell lines.

Case Study: Anticancer Effects on Caco-2 Cells

A study evaluated the effects of several dioxolane derivatives on Caco-2 cells, a model for human colorectal cancer. The results indicated that:

  • Compound D (similar structure) reduced cell viability by 39.8% compared to untreated controls (p < 0.001).
  • Compound E exhibited a lower reduction in viability at 31.9% but showed selective activity against different cancer cell lines.

Table 2: Anticancer Activity Data

Compound NameCell Line% Viability Reductionp-value
Compound DCaco-239.8%<0.001
Compound EA54935.0%0.0019
Compound FCaco-220.6%<0.01

These findings highlight the potential of dioxolane derivatives as lead compounds in developing new anticancer agents.

The biological activity of this compound can be attributed to:

  • Inhibition of Cell Division : Similar compounds have shown to interfere with the mitotic spindle formation in cancer cells.
  • Targeting Specific Pathways : The presence of halogens can enhance interactions with key enzymes involved in cell proliferation and apoptosis.

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